molecular formula C8H14O3 B043111 Ethyl 3-oxohexanoate CAS No. 3249-68-1

Ethyl 3-oxohexanoate

Cat. No. B043111
CAS RN: 3249-68-1
M. Wt: 158.19 g/mol
InChI Key: KQWWVLVLVYYYDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 3-oxohexanoate involves various chemical reactions and methodologies. One notable method includes photochemical reactions of 2-(alkoxycarbonyl)-cycloalkanones in alcoholic solution, leading to the formation of ω-substituted esters including ethyl 3-oxohexanoate derivatives. These reactions showcase the versatility of ethyl 3-oxohexanoate in synthetic organic chemistry (Tokuda, Watanabe, & Itoh, 1978).

Molecular Structure Analysis

The molecular structure of ethyl 3-oxohexanoate has been studied through various spectroscopic and diffractometric techniques. These studies reveal detailed insights into the compound's conformation, structural isomerism, and polymorphism, providing a foundation for understanding its chemical behavior and reactivity (Vogt, Williams, Johnson, & Copley, 2013).

Scientific Research Applications

  • Thakur, Sharma, and Das (2015) reported that Ethyl 3-(2,4-dioxocyclohexyl)propanoate is used as a novel precursor for synthesizing N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-dione (Thakur, Sharma, & Das, 2015).

  • Harikrishnan, Rajesh, and Perumal (2012) utilized ethyl 3-oxo-4-(arylsulfonyl)butanoates in domino reactions for the stereoselective synthesis of densely functionalized cyclohexa-1,4-dienes and trans,trans-trisubstituted-1,2,5,6-tetrahydropyridines (Harikrishnan, Rajesh, & Perumal, 2012).

  • Cruz-Jiménez et al. (2022) reported the use of Mander's reagent and ethyl cyanoformate for deoxycyanation of 1,3-dicarbonyl compounds, producing oxoalkenenitriles, which are synthetically useful (Cruz-Jiménez, Mateus-Ruiz, Silva-Cuevas, & Lujan-Montelongo, 2022).

  • Hernández-Ortega et al. (2001) found that a compound with a chair conformation, which includes ethyl 3-oxohexanoate, exhibits weak intermolecular hydrogen bonds, making it a candidate for a novel anti-inflammatory agent (Hernández-Ortega, Jiménez-Cruz, Ríos-Olivares, & Rubio-Arroyo, 2001).

  • Tararov, König, and Börner (2006) described the large-scale preparation of Ethyl (5S)-5,6-(isopropylidenedioxy)-3-oxohexanoate from (35)-3,4-(isopropylidenedioxy)butanoic acid (Tararov, König, & Börner, 2006).

  • Kato, Kimura, and Tanji (1978) demonstrated that Ethyl 4-bromo-3-oxobutanoate reacts with diethyl malonate to produce diethyl 5-ethoxycarbonyl-3-oxohexanedioate, methyl cyanoacetate, and malononitrile (Kato, Kimura, & Tanji, 1978).

Future Directions

The specific future directions for Ethyl 3-oxohexanoate are not available from the search results.


Please note that this information is based on the available resources and may not be fully comprehensive.


properties

IUPAC Name

ethyl 3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-5-7(9)6-8(10)11-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWWVLVLVYYYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186217
Record name Ethyl 3-oxohexanoate
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Molecular Weight

158.19 g/mol
Source PubChem
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Physical Description

colourless liquid with fruity, slightly fatty odour
Record name Ethyl 3-oxohexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1109/
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Boiling Point

104.00 °C. @ 22.00 mm Hg
Record name Ethyl 3-oxohexanoate
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Solubility

slightly, slightly soluble in water; soluble in fat
Record name Ethyl 3-oxohexanoate
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Density

0.983-1.000 (20°)
Record name Ethyl 3-oxohexanoate
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Product Name

Ethyl 3-oxohexanoate

CAS RN

3249-68-1
Record name Ethyl 3-oxohexanoate
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Record name Ethyl 3-oxohexanoate
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Record name Ethyl 3-oxohexanoate
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Record name Ethyl 3-oxohexanoate
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Record name ETHYL 3-OXOHEXANOATE
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Record name Ethyl 3-oxohexanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

176 g of 2,2-dimethyl-4,6-dioxo-1,3-dioxane (Meldrum's acid) are dissolved in 550 ml of dichloromethane and 188 ml of pyridine; the mixture is cooled to 5° C. with a bath of water and ice and 133 ml of butyryl chloride are added dropwise. When the addition is complete, the mixture is stirred for three hours at room temperature. The solution is washed with a dilute solution of hydrochloric acid, dried over magnesium sulfate and evaporated under vacuum to give an oil. This oil is dissolved in 700 ml of ethanol and the mixture is refluxed for six hours. The ethanol is evaporated off under vacuum and the residue obtained is distilled to give 145.4 g of ethyl 3-oxohexanoate in the form of an oil.
Quantity
176 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
133 mL
Type
reactant
Reaction Step Two
Quantity
188 mL
Type
solvent
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

176 g of 2,2-dimethyl-4,6-dioxo-1,3-dioxane (Meldrum's acid) are dissolved in 550 ml of dichloromethane and 188 ml of pyridine. The mixture is cooled to 0° C. with a water/ice bath and 133 ml of butyryl chloride are added dropwise. When the addition is complete, the mixture is stirred for 3 hours at room temperature. The solution is washed with dilute hydrochloric acid solution, dried over magnesium sulphate and evaporated under vacuum to give an oil. This oil is dissolved in 700 ml of ethanol and the mixture is heated to reflux for 6 hours. The ethanol is evaporated off under vacuum and the residue obtained is distilled to give 145.4 g of ethyl 3-oxohexanoate in the form of a liquid of boiling point b.p.20 98°-100° C.
Quantity
176 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
133 mL
Type
reactant
Reaction Step Two
Quantity
188 mL
Type
solvent
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The 5-butyl-2,2-dimethyl-1,3-dioxane-4,6-dione thus obtained was allowed to reflux in ethanol for 2 hours, and then concentrated under reduced pressure. The resulting residue was purified using silica gel chromatography (developing solvent: n-hexane/ethyl acetate=8/2) to obtain the ethyl 3-oxohexanoate shown by the formula below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-oxohexanoate
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Citations

For This Compound
320
Citations
A de Souza Ramos, JB Ribeiro, R de Oliveira Lopes… - Tetrahedron letters, 2011 - Elsevier
Seven wild-type microorganism strains were used to reduce ethyl 3-oxohexanoate to ethyl (R)-3-hydroxyhexanoate. Free cells of Kluyveromyces marxianus and Aspergillus niger led to …
Number of citations: 15 www.sciencedirect.com
J HEIDLAS, KH ENGEL… - European journal of …, 1988 - Wiley Online Library
… The K, values for ethyl 3-oxobutyrate, ethyl 3-oxohexanoate, 4-oxopentanoic and 5-… K, values for ethyl 3-oxobutyrate and ethyl 3-oxohexanoate were determined as 17.0 mM and 2.0 mM…
Number of citations: 97 febs.onlinelibrary.wiley.com
RN Shakhmaev, SA Sh, RM Alieva… - Башкирский химический …, 2015 - cyberleninka.ru
It is examined the possibility of a synthesis of new perspective vinyl chlorides based on the allylation of ethyl 3-oxohexanoate by individual isomers of 1,3-dichloropropene, the large-…
Number of citations: 2 cyberleninka.ru
HG Wahl, Q Hong, D Stübe, ME Maier… - … of Chromatography B …, 2001 - Elsevier
… Ethyl 2-ethyl-3-oxohexanoate was prepared according to the literature by self-condensation … A solution of ethyl 2-ethyl-3-oxohexanoate (2.0 g, 10.7 mmol) was stirred in 5% aqueous …
Number of citations: 34 www.sciencedirect.com
RO Lopes, S Grimm, JB Ribeiro, ICR Leal… - Journal of the Brazilian …, 2015 - SciELO Brasil
… Here in, we report our results on the bioreduction of ethyl 3-oxohexanoate by immobilized Kluyveromyces marxianus cells and tert-butyl 3-oxobutanoate by immobilized Rhodotorula …
Number of citations: 8 www.scielo.br
CU Kumar, A Sethukumar, R Agilandeshwari… - Journal of Molecular …, 2014 - Elsevier
… The reaction of benzaldehyde 1, ethyl 3-oxohexanoate 2 and malononitrile 3, was chosen … The reaction was then investigated with benzaldehyde 1, ethyl 3-oxohexanoate 2 and …
Number of citations: 2 www.sciencedirect.com
K Ushio, J Hada, Y Tanaka, K Ebara - Enzyme and microbial technology, 1993 - Elsevier
… In the reduction of ethyl 3-oxohexanoate to L-(S)-side, a larger amount of allyl bromide and more prolonged preincubation should be needed to get higher ee than that listed in Table 6 (…
Number of citations: 46 www.sciencedirect.com
KS Midelfort, R Kumar, S Han… - … , Design & Selection, 2013 - academic.oup.com
… the low yields and detection abilities for the desired substrate, the first-round plate of overexpression cultures was screened with both the smaller model substrate, ethyl 3-oxohexanoate…
Number of citations: 147 academic.oup.com
J Peters, T Zelinski, MR Kula - Applied microbiology and biotechnology, 1992 - Springer
… source and 0.1%o ethyl 3-oxohexanoate as inducer is … acid supplemented with ethyl 3-oxohexanoate as inducer to … it was verified that ethyl 3-oxohexanoate penetrates the cells. …
Number of citations: 52 link.springer.com
F Salami, AP Marjani, M Moharampur, M Ezzati… - 2014 - sid.ir
… for the synthesis of a new derivatives of pyrazolo[1,5-a]pyrimidine-3-carbonitriles (2) by the reaction of 5-amino-3-(arylamino)-1Hpyrazole-4-carbonitrile (1) and ethyl 3-oxohexanoate …
Number of citations: 2 www.sid.ir

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